3-Phenyl-1-benzothiophene 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O2S |
|---|---|
Molecular Weight |
242.29g/mol |
IUPAC Name |
3-phenyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17/h1-10H |
InChI Key |
MTBZLCFPAGYFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Contextual Significance of Benzothiophene 1,1 Dioxide Core Structures in Organic Chemistry and Materials Science
The benzothiophene (B83047) 1,1-dioxide scaffold is a relatively underrepresented yet highly valuable heterocyclic system in the realms of organic chemistry and materials science. chemrxiv.org The oxidation of the sulfur atom to a sulfone group significantly alters the electronic nature of the benzothiophene ring system, leading to a range of unique properties that are not as readily accessible in the parent benzothiophene. This core structure has found niche but important applications, for instance, as an electrophilic component in targeted covalent inhibitors for pharmaceutical research and as a structural unit in reversibly switchable diarylethene fluorophores. chemrxiv.org
In the field of materials science, benzothiophene 1,1-dioxides are recognized for their potential in the development of organic light-emitting diode (OLED) emitters. chemrxiv.org The electron-withdrawing nature of the sulfone group can be strategically utilized to tune the electronic and photophysical properties of organic molecules. This has led to the design of "push-pull" type fluorophores incorporating the benzothiophene 1,1-dioxide core, which can exhibit large Stokes shifts, a desirable characteristic for fluorescent labels in biological imaging. chemrxiv.org Furthermore, the high thermal and chemical stability of related benzothieno[3,2-b] aobchem.combenzothiophene (BTBT) derivatives, which can also be oxidized to their dioxide and tetraoxide forms, makes them promising candidates for organic semiconductors in applications like organic field-effect transistors (OFETs). researchgate.netmdpi.com The modulation of properties through sulfur oxidation in these systems allows for the fine-tuning of crystal packing, thermal stability, and optoelectronic characteristics, opening avenues for the design of advanced organic electronic materials. mdpi.com
The Role of the Phenyl Substituent at the C3 Position in Modulating Reactivity and Properties
The phenyl group, being an aromatic substituent, extends the π-conjugated system of the benzothiophene (B83047) 1,1-dioxide core. This extension can significantly influence the photophysical properties of the molecule, such as its absorption and emission spectra. researchgate.net For instance, in related diarylethene systems based on benzothiophene-1,1-dioxide, electron-donating substituents like a phenyl group can shift the absorption band to longer wavelengths. researchgate.net This ability to modulate the electronic properties is critical for the design of new fluorescent materials and photoswitches.
From a reactivity standpoint, the C3-phenyl group can influence the susceptibility of the benzothiophene ring to further chemical transformations. While the C3 position of benzothiophene itself has a lower reactivity compared to the C2 position in certain reactions like palladium-catalyzed direct arylations, the strategic introduction of a phenyl group can be a key step in the synthesis of more complex, diarylated benzothiophenes. researchgate.net The synthesis of 3-phenyl-1-benzothiophene derivatives often serves as a foundational step for the creation of a wider range of functionalized molecules with potential applications in various areas of chemical biology and materials science.
Overview of Key Research Areas Pertaining to 3 Phenyl 1 Benzothiophene 1,1 Dioxide and Its Derivatives
Oxidation Strategies for Benzothiophene Precursors to 1,1-dioxides
The conversion of a benzothiophene to its corresponding 1,1-dioxide is a crucial transformation. This oxidation of the sulfur atom significantly alters the electronic properties of the molecule, opening up new avenues for its application.
Peroxide-Mediated Oxidations
Hydrogen peroxide is a common and effective oxidant for the conversion of benzothiophenes to their 1,1-dioxides. The reaction is often facilitated by a catalyst to enhance its efficiency and selectivity. One notable catalytic system involves the use of methyltrioxorhenium(VII) (CH₃ReO₃). nih.govacs.org This catalyst reacts with hydrogen peroxide to form highly reactive rhenium peroxide species that readily transfer an oxygen atom to the sulfur of the benzothiophene. nih.gov The oxidation typically proceeds in a stepwise manner, first forming the intermediate benzothiophene-1-oxide (a sulfoxide), which is then further oxidized to the 1,1-dioxide (a sulfone). nih.gov
Research has shown that the rate of the initial oxidation to the sulfoxide (B87167) is enhanced by electron-donating substituents on the benzothiophene ring. Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov Another effective catalytic system for the oxidation of dibenzothiophene (B1670422), a related sulfur-containing heterocycle, utilizes metal-sulfophthalocyanines with hydrogen peroxide or monopersulfate as the oxidant at room temperature. rsc.org
| Catalyst/Reagent | Substrate | Product | Key Findings |
| CH₃ReO₃ / H₂O₂ | Substituted Thiophenes | Thiophene-1,1-dioxides | Stepwise oxidation via sulfoxide intermediate. Rate influenced by electronic nature of substituents. nih.govacs.org |
| Metal-sulfophthalocyanines / H₂O₂ or Monopersulfate | Dibenzothiophene | Dibenzothiophene-1,1-dioxide | Effective at room temperature in a mixed solvent system. rsc.org |
Electrochemical Synthesis Pathways
Electrochemical methods offer a green and sustainable alternative for the synthesis of benzothiophene-1,1-dioxides, avoiding the need for potentially hazardous chemical oxidants. rsc.orgbohrium.com A reported approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. rsc.orgrsc.org This method proceeds via a constant current electrolysis in an undivided cell at room temperature. rsc.org
The proposed mechanism involves the formation of a sulfonyl radical, which then reacts with the alkyne. nih.gov A key step is a selective ipso-addition, leading to a strained quaternary spirocyclization intermediate, which then undergoes a sulfur migration to yield the final benzothiophene-1,1-dioxide product. rsc.orgrsc.org This electrochemical protocol has been shown to tolerate a variety of functional groups. rsc.org Control experiments, such as the addition of radical scavengers like butylated hydroxytoluene (BHT) and 2,2,6,6-tetramethylpiperidinooxy (TEMPO), have confirmed the involvement of a radical pathway in this transformation. nih.gov
Cyclization and Annulation Approaches
The construction of the benzothiophene core itself is a fundamental challenge in organic synthesis. Various modern catalytic and reaction design strategies have been developed to achieve this with high efficiency and control over substitution patterns.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis is a powerful tool for the synthesis of benzothiophene derivatives. One approach involves the palladium iodide (PdI₂)-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.govacs.org This reaction, conducted in the presence of carbon monoxide and an alcohol under an aerobic atmosphere, leads to the formation of benzothiophene-3-carboxylic esters. nih.gov The catalytic system typically employs potassium iodide (KI) as a co-catalyst. nih.govacs.org The proposed mechanism includes an intramolecular 5-endo-dig cyclization of the sulfur onto the alkyne, followed by carbon monoxide insertion and subsequent reaction with the alcohol. acs.org
Another strategy involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, which is then followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. acs.org Furthermore, palladium-catalyzed reactions have been developed for the synthesis of dibenzothiophene derivatives through the cleavage of both carbon-sulfur and carbon-hydrogen bonds, offering a route that does not require an external stoichiometric oxidant. nih.gov
| Catalyst System | Starting Materials | Product Type | Key Features |
| PdI₂/KI | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Benzothiophene-3-carboxylic esters | Oxidative alkoxycarbonylation under aerobic conditions. nih.govacs.org |
| Pd catalyst | Terminal acetylenes, o-Iodothioanisole | 2,3-Disubstituted benzo[b]thiophenes | Two-step coupling and electrophilic cyclization process. acs.org |
| Pd(OAc)₂ | Biaryl sulfides | Dibenzothiophene derivatives | C-H/C-S bond cleavage without an external oxidant. nih.gov |
Radical-Promoted Heterocyclization
Radical reactions provide a complementary approach to the synthesis of the benzothiophene skeleton. A notable method involves the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.orgnih.govresearchgate.net When these precursors, bearing an alkyl or aryl substituent on the alkyne, are heated in an alcoholic solvent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), they cyclize to form 2-alkoxymethylbenzothiophenes in good yields. acs.orgnih.govresearchgate.net
This radical-based strategy offers a selective pathway to specific benzothiophene derivatives that can be different from those obtained under palladium catalysis with similar starting materials. acs.orgnih.gov
Aryne Reaction Methodologies
Aryne chemistry has emerged as a powerful strategy for the one-step synthesis of substituted benzothiophenes. rsc.orgnih.govrsc.org In this approach, an aryne intermediate, often generated from an o-silylaryl triflate, reacts with an alkynyl sulfide (B99878). rsc.orgnih.govrsc.org This intermolecular reaction proceeds to afford a wide range of 3-substituted benzothiophenes. rsc.org The reaction demonstrates good functional group tolerance and allows for the synthesis of diverse and multisubstituted benzothiophene derivatives. nih.gov
The mechanism is thought to involve the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by cyclization and subsequent elimination of the alkyl group from the sulfur. rsc.org This methodology has been successfully applied to the synthesis of complex, polycyclic benzothiophene-containing structures. rsc.org
| Aryne Precursor | Reactant | Product | Key Advantages |
| o-Silylaryl triflate | Alkynyl sulfide | 3-Substituted benzothiophenes | One-step synthesis, good functional group tolerance, access to multisubstituted derivatives. rsc.orgnih.govrsc.org |
Functionalization and Derivatization at the Benzothiophene 1,1-dioxide Core
The benzothiophene 1,1-dioxide scaffold is a valuable heterocyclic motif. Its chemical nature, particularly the electron-deficient double bond conjugated with the sulfone group, makes it an α,β-unsaturated sulfone, which dictates much of its reactivity. researchgate.net This characteristic opens avenues for various functionalization and derivatization strategies, enabling the synthesis of a diverse range of molecules. Advanced methodologies have focused on direct C-H functionalization, the introduction of new substituents, and the creation of chiral centers to access novel chemical space.
Strategies for C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For the benzothiophene core, these methods offer a direct route to substituted derivatives.
One notable metal-free approach utilizes readily accessible benzothiophene S-oxides, which are precursors to the corresponding 1,1-dioxides. researchgate.net This method achieves completely regioselective C3-arylation and -alkylation through an interrupted Pummerer reaction. nih.govresearchgate.net The reaction mechanism involves the in-situ generation of a reactive intermediate that site-selectively delivers a coupling partner to the C3 position, thus avoiding the formation of regioisomers that can be a challenge in other methods. researchgate.net
While direct C-H functionalization on the this compound core itself is a developing area, strategies applied to related heterocycles highlight potential pathways. Transition-metal catalysis is a common strategy for C-H activation. acs.org For instance, methods involving iridium-catalyzed borylation via C-H activation represent a potential route to install a boronic ester group, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. google.com Similarly, copper-catalyzed C-H sulfonylation using a transient directing group is another modern technique that has been successfully applied to other aromatic systems and could be adapted for benzothiophene derivatives. chemrxiv.orgchemrxiv.org These approaches underscore the ongoing efforts to develop versatile and efficient C-H functionalization protocols.
Introduction of Phenyl and Other Aryl/Alkyl Substituents
The introduction of diverse aryl and alkyl groups onto the benzothiophene 1,1-dioxide framework is crucial for tuning its chemical and physical properties. The aforementioned metal-free C-H functionalization of benzothiophene S-oxides provides a direct and highly regioselective method for installing substituents at the C3 position. researchgate.net
This strategy has been successfully employed to introduce both C3-allylated and C3-propargylated groups using allyl silanes and propargyl silanes as coupling partners. The reaction is robust and tolerates a variety of functional groups on the incoming substituent, including esters, ketones, and halogens, allowing for further downstream modifications. researchgate.net The scope of this C3 C-H alkylation is broad, furnishing a range of functionalized benzothiophenes that would be challenging to access through traditional means. researchgate.net
The table below summarizes the metal-free C3 C-H alkylation of various benzothiophene S-oxides. researchgate.net
| Benzothiophene S-oxide Precursor (Substituent) | Silane Coupling Partner | Product (C3-Substituent) | Yield |
|---|---|---|---|
| Unsubstituted | Allyltrimethylsilane | 3-Allylbenzothiophene | 81% |
| Unsubstituted | (3,3-Dimethylallyl)trimethylsilane | 3-(3,3-Dimethylallyl)benzothiophene | 72% |
| C2-Bromo | Propargyltrimethylsilane | 2-Bromo-3-propargylbenzothiophene | 78% |
| C2-Cyano | Propargyltrimethylsilane | 2-Cyano-3-propargylbenzothiophene | 75% |
| C2-Phenyl | Propargyltrimethylsilane | 2-Phenyl-3-propargylbenzothiophene | 82% |
| C5-Nitro | Propargyltrimethylsilane | 5-Nitro-3-propargylbenzothiophene | 71% |
Beyond functionalization of the pre-formed core, methods involving the construction of the benzothiophene skeleton itself can provide access to multi-substituted derivatives. For example, reactions utilizing aryne intermediates with alkynyl sulfides can generate a wide range of 3-substituted benzothiophenes. rsc.org This approach tolerates various functional groups and allows for subsequent C2 functionalization, enabling the synthesis of complex tetra-aryl-substituted benzothiophenes through sequential cross-coupling reactions. rsc.org
Stereoselective Synthesis of Chiral Derivatives
The development of asymmetric methods to produce chiral derivatives of benzothiophene 1,1-dioxide is of significant interest, as these structures can serve as valuable building blocks in medicinal chemistry and materials science. A highly effective strategy for accessing such compounds is the asymmetric hydrogenation of prochiral 3-substituted benzo[b]thiophene 1,1-dioxides. researchgate.netnih.gov
Rhodium-catalyzed asymmetric hydrogenation has been shown to be a powerful tool for this transformation, affording a variety of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides in high yields and with outstanding levels of enantioselectivity. researchgate.netnih.gov This reaction proceeds smoothly for substrates bearing a range of substituents at the 3-position, including various aryl and alkyl groups. researchgate.net Notably, the electronic properties and the position of substituents on the 3-phenyl ring have minimal impact on the reactivity and enantioselectivity of the hydrogenation. researchgate.net Even substrates with sterically demanding groups, such as a 2-naphthyl substituent, are hydrogenated efficiently with excellent results. researchgate.net The robustness of this catalytic system allows for gram-scale synthesis with very low catalyst loading, highlighting its practical utility. researchgate.netnih.gov
The table below details the results of the Rh-catalyzed asymmetric hydrogenation of various 3-substituted benzo[b]thiophene 1,1-dioxides. researchgate.net
| Substrate (3-Substituent) | Conversion | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Phenyl | >99% | 99% | 99% |
| 4-Fluorophenyl | >99% | 98% | 99% |
| 4-Chlorophenyl | >99% | 99% | 99% |
| 4-Methylphenyl | >99% | 98% | 99% |
| 2-Naphthyl | >99% | 99% | >99% |
| Methyl | >99% | 98% | 98% |
| Ethyl | >99% | 97% | 96% |
| Isopropyl | >99% | 97% | 97% |
Cycloaddition Reactions of Benzothiophene 1,1-dioxides
The oxidized benzothiophene ring system readily participates in cycloaddition reactions, acting as a dienophile or dipolarophile. This reactivity provides a powerful tool for the construction of complex polycyclic and heterocyclic frameworks.
Benzo[b]thiophene 1,1-dioxides are effective dipolarophiles in 1,3-dipolar cycloadditions, a class of reactions that provides a direct route to five-membered heterocyclic rings. sigmaaldrich.com These reactions are valuable for synthesizing nitrogen-containing heterocycles. rsc.org
A notable example is the reaction with azomethine ylides, which are highly active intermediates. thaiscience.info The reaction of benzo[b]thiophene 1,1-dioxide with in situ generated nonstabilized azomethine ylides leads to the dearomative [3+2] cycloaddition, efficiently constructing functionalized fused tricyclic benzo nih.govprinceton.eduthieno[2,3-c]pyrrole frameworks. thaiscience.infoprinceton.edu These reactions often proceed with high yields (up to 92%) and excellent diastereoselectivities (>20:1 dr) under mild, metal-free conditions. thaiscience.infoprinceton.edu The mechanism is considered a concerted pericyclic process, although stepwise pathways can also occur, which may affect the stereospecificity. sigmaaldrich.com The high degree of stereospecificity often observed supports a concerted mechanism. sigmaaldrich.com The reaction tolerates a variety of substituents on the benzothiophene ring. thaiscience.info However, significant steric hindrance, for instance at the C2-position of the benzothiophene, can inhibit the cycloaddition reaction. princeton.edu
Table 1: Examples of [3+2] Cycloaddition Reactions
| Dipole | Dipolarophile | Product | Key Features |
|---|---|---|---|
| Azomethine Ylide | Benzo[b]thiophene 1,1-dioxide | Pyrrolo derivatives of benzo[b]thiophene 1,1-dioxide | Synthesis of nitrogen-containing heterocycles. rsc.org |
| Nonstabilized Azomethine Ylides | 3-Nitrobenzothiophenes | Fused tricyclic benzo nih.govprinceton.eduthieno[2,3-c]pyrroles | High yields and excellent diastereoselectivities. thaiscience.infoprinceton.edu |
Benzo[b]thiophene 1,1-dioxide and its derivatives are competent dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. capes.gov.br This reactivity has been exploited to synthesize substituted dibenzothiophenes and their corresponding S,S-dioxides. capes.gov.br The electron-withdrawing nature of the sulfone group enhances the dienophilic character of the double bond in the thiophene (B33073) ring.
These compounds react with a variety of dienes, including cyclopentadienes and furans. capes.gov.br For instance, reactions with 1,2,3,4-tetramethylcyclopentadiene and hexachlorocyclopentadiene (B6142220) have been reported. capes.gov.br The stereoselectivity of these cycloadditions can be influenced by the diene, with some reactions favoring the formation of the endo-isomer, while others yield the thermodynamically preferred exo-product. capes.gov.br
The Diels-Alder reaction of benzothiophene 1,1-dioxides with tetraarylcyclopentadienones can lead to an interesting divergence in reaction pathways. researchgate.net Depending on the substituents on the diene, the intermediate dihydrodibenzothiophene-dioxide can undergo either de-oxygenation or extrusion of sulfur dioxide, furnishing substituted dibenzothiophenes or poly-aryl-substituted benzenes, respectively. researchgate.net The versatility of the Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the construction of complex six-membered rings. wikipedia.org
Photochemical [2+2] cycloadditions represent another pathway for the reaction of unsaturated systems. While specific studies on the photochemical [2+2] cycloaddition of this compound are not extensively documented in the surveyed literature, the general mechanism for such reactions involving enones and alkenes is well-established. researchgate.net These reactions are typically not concerted but proceed through a stepwise mechanism involving discrete diradical intermediates. researchgate.net
The process generally begins with the photoexcitation of the enone (in this case, the activated double bond of the benzothiophene 1,1-dioxide could be considered analogous) to a singlet excited state. This is followed by intersystem crossing to a more stable triplet state. The triplet species then interacts with a ground-state alkene to form an exciplex, which subsequently collapses to a triplet diradical. Finally, spin inversion to a singlet diradical allows for ring closure to form the cyclobutane (B1203170) product. researchgate.net The photochemistry of related sulfur-containing aromatic dioxides, such as dibenzothiophene-S,S-dioxide, has been investigated, revealing complex reactions involving highly constrained biradicals. capes.gov.br
Hydrogenation and Reduction Pathways
The reduction of the C2-C3 double bond of benzothiophene 1,1-dioxides is a key transformation, yielding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. These products are valuable building blocks in medicinal chemistry.
Significant progress has been made in the asymmetric hydrogenation of prochiral benzothiophene 1,1-dioxides, including 3-phenyl substituted derivatives. Various transition metal catalysts have been employed to achieve high yields and excellent enantioselectivities.
Rhodium-catalyzed asymmetric hydrogenation has proven highly effective. Using chiral bisphosphine ligands, various 2- and 3-substituted benzo[b]thiophene 1,1-dioxides can be hydrogenated to afford the corresponding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to 99% yield and >99% enantiomeric excess (ee). researchgate.netacs.org This method is robust, tolerating sterically hindered aryl groups and alkyl substituents. researchgate.net Gram-scale synthesis has been demonstrated with low catalyst loading, highlighting its practical utility. acs.org
Iridium-catalyzed asymmetric hydrogenation, employing chiral pyridyl phosphinite ligands, also provides efficient access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-positions. nih.gov Furthermore, ruthenium-N-heterocyclic carbene catalysts have been successfully used for the asymmetric hydrogenation of substituted benzothiophenes, offering another route to these valuable chiral products. nih.govnih.gov More recently, earth-abundant metal catalysts, such as manganese, have been developed for the asymmetric transfer hydrogenation of related heteroatom-containing imines, suggesting potential future directions for the hydrogenation of benzothiophene derivatives.
Table 2: Catalytic Systems for Asymmetric Hydrogenation of Benzothiophene 1,1-dioxides
| Catalyst System | Substrate Scope | Key Outcomes |
|---|---|---|
| Rh(NBD)₂BF₄ / Chiral Bisphosphine Ligands | 2- and 3-substituted benzo[b]thiophene 1,1-dioxides | Up to 99% yield, >99% ee. researchgate.netacs.org |
| Iridium / Chiral Pyridyl Phosphinite Ligands | 2- and 3-substituted benzo[b]thiophene 1,1-dioxides | Highly enantiomerically enriched sulfones. nih.gov |
| Ruthenium / N-heterocyclic Carbene Ligands | Substituted benzothiophenes | Enantiomerically pure 2,3-dihydrobenzothiophenes. nih.govnih.gov |
Understanding the mechanism of hydrogenation is crucial for optimizing catalyst performance and selectivity. Kinetic studies and isotope labeling experiments are powerful tools for elucidating these reaction pathways.
Kinetic studies on the hydrogenation of benzothiophene using a ruthenium complex revealed that the reaction rate is first-order with respect to hydrogen pressure and zero-order with respect to the benzothiophene concentration. thaiscience.info This suggests that the coordination of the substrate is not the rate-determining step. A proposed mechanism involves the formation of a ruthenium dihydride species through oxidative addition of H₂, followed by hydride transfer to the coordinated benzothiophene. thaiscience.info
Kinetic Isotope Effects (KIEs) are instrumental in probing transition state structures. By comparing the reaction rates of a substrate and its deuterated isotopologue, information about bond-breaking and bond-forming steps in the rate-determining step can be obtained. princeton.edu For example, a significant primary KIE (kH/kD > 2) is often indicative of C-H bond cleavage in the rate-determining step. princeton.edu
Deuterium (B1214612) labeling studies provide further mechanistic insights. These experiments can trace the path of hydrogen atoms during the reaction. For instance, H/D exchange studies on thiophene rings have shown that deuterium can be selectively introduced at the β-position. rsc.org In the context of transfer hydrogenation, deuterium labeling experiments have been used to propose plausible mechanisms involving the formation of metal-hydride intermediates and subsequent transfer to the substrate. nih.gov While specific KIE or extensive deuterium labeling studies for the hydrogenation of this compound were not found in the initial search, these established techniques are the standard methods used to investigate such reaction mechanisms.
Isomerization and Rearrangement Mechanisms
The reactivity of this compound under various conditions can lead to several isomerization and rearrangement pathways. These transformations are often initiated by photochemical or thermal energy, leading to structurally diverse products.
While direct studies on the photoisomerization of this compound are not extensively documented, insights can be drawn from related systems. For instance, diarylethenes incorporating a benzothiophene-1,1-dioxide core are known to undergo photochromic reactions, which involve reversible photoisomerization between open and closed-ring forms upon irradiation with light of specific wavelengths. This process is a type of electrocyclic reaction.
In a broader context, the photoisomerization of stilbene-like molecules, which share a structural resemblance to the 3-phenyl-1-benzothiophene system, often proceeds via a "one-bond twist" (OBT) mechanism. Upon photoexcitation, the molecule twists around the central double bond to reach a perpendicular intermediate, which can then decay to either the cis or trans isomer. For this compound, photoisomerization could potentially involve the phenyl group at the 3-position, leading to different atropisomers if rotation around the C-C single bond is restricted.
The deoxygenation of sulfones is a challenging transformation due to the high stability of the sulfone group. However, several methods have been developed for the deoxygenation of aryl sulfones, which can be categorized into reductive and photochemical approaches.
Reductive deoxygenation often employs strong reducing agents. For example, samarium diiodide (SmI₂) in the presence of a proton source like water has been used for the regioselective and diastereoselective desulfonylation of allylic hydroxy phenyl sulfones. mdpi.com This reaction is thought to proceed through the formation of a chelated organosamarium intermediate followed by intramolecular protonation. mdpi.com While not directly demonstrated for this compound, such a pathway could be envisioned under appropriate conditions.
Another approach involves photoredox catalysis. A "cut-sew" strategy for the deoxygenation of allyl arylsulfones using triarylphosphines as both terminal reductants and reaction initiators under photoredox conditions has been reported. rsc.org
Photochemical deoxygenation of aromatic sulfoxides to their corresponding sulfides has been shown to proceed via the release of atomic oxygen from the excited state. researchgate.net While this is for sulfoxides, a similar cleavage of the S=O bond in the excited state of a sulfone could be a potential, albeit likely less efficient, deoxygenation pathway.
Photoinduced rearrangements of sulfones can lead to the extrusion of sulfur dioxide (SO₂), a synthetically useful reaction for forming new carbon-carbon bonds. The photochemical extrusion of SO₂ from arylmethyl sulfones has been studied in detail and is proposed to occur from both singlet and triplet excited states. The reaction proceeds via the homolytic cleavage of a carbon-sulfur bond to form a caged radical pair. This radical pair can then either recombine, diffuse apart, or lose SO₂ to form a new C-C bond.
For this compound, a potential photoinduced rearrangement could involve the extrusion of SO₂ to form a phenyl-substituted dibenzofuran (B1670420) derivative. This would proceed through the initial cleavage of one of the C-S bonds of the thiophene ring, followed by loss of SO₂ and subsequent ring closure. The efficiency and outcome of such a reaction would likely depend on the solvent, wavelength of light, and the presence of sensitizers.
Oxidative Annulation and C-H Activation Mechanisms
The benzothiophene 1,1-dioxide core is an electron-deficient system, which makes its C-H bonds susceptible to activation by transition metal catalysts. This has been exploited in various oxidative annulation and C-H functionalization reactions.
Recent studies have focused on the palladium-catalyzed direct C-H arylation and olefination of the benzo[b]thiophene 1,1-dioxide scaffold. These reactions typically show high selectivity for the C2-position. nih.govacs.org A plausible mechanism for the Pd(II)-catalyzed C2-arylation with arylboronic acids involves the following key steps acs.org:
C-H Activation: The reaction initiates with the C-H activation of the benzo[b]thiophene 1,1-dioxide at the C2-position by the Pd(II) catalyst, forming a cyclopalladium intermediate. acs.org
Transmetalation: The arylboronic acid, often activated by a base or a ligand, undergoes transmetalation with the cyclopalladium intermediate. acs.org
Reductive Elimination: The resulting diarylpalladium(II) intermediate undergoes reductive elimination to furnish the C2-arylated product and a Pd(0) species. acs.org
Catalyst Regeneration: The Pd(0) is then re-oxidized to the active Pd(II) catalyst by an oxidant, such as Cu(OAc)₂, to complete the catalytic cycle. acs.org
It has been observed that a substituent at the C3-position, such as a methyl group, can sterically hinder the reaction, leading to lower yields compared to the unsubstituted analogue. nih.gov This suggests that the 3-phenyl group in the title compound would also influence the efficiency of C2-functionalization.
Iridium(III)-catalyzed oxidative annulation has also been reported for the reaction of benzothiophenes with phenylglyoxylic acids to construct benzothieno[3,2-c] nih.govbenzopyranones. acs.orgnih.gov This reaction involves multiple C-H cleavages and C-C/C-O bond formations in a single step. acs.orgnih.gov While this study used benzothiophenes rather than their dioxides, similar iridium-catalyzed C-H activation pathways could potentially be applied to this compound for the synthesis of complex fused heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
X-ray Crystallography for Molecular and Supramolecular Structures
Studies on analogous structures, such as derivatives of beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (B83047) (BTBT), demonstrate the profound impact of sulfur oxidation on molecular and supramolecular structures. mdpi.com Oxidation of the sulfur atom to a sulfone, as in 3-Phenyl-1-benzothiophene 1,1-dioxide, significantly alters the electronic distribution and intermolecular interactions. This change influences the crystal packing, which can shift from herringbone arrangements, common for aromatic hydrocarbons, to more complex motifs. mdpi.com These structural changes are critical as they directly affect the material's bulk properties, including thermal stability and charge transport characteristics in organic semiconductors. X-ray analysis can also determine the absolute configuration of chiral derivatives, a crucial aspect in pharmaceutical and materials science research. acs.org
Table 1: Representative Crystallographic Parameters for a Benzothiophene Derivative (Note: This is a representative table based on typical data for related compounds, as specific crystallographic data for this compound is not publicly available.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 1220 |
| Z (molecules/unit cell) | 4 |
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
In situ NMR spectroscopy is a powerful tool for observing chemical reactions in real-time directly within the NMR tube or in a flow reactor. beilstein-journals.org This technique allows for the identification of transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions without the need for quenching and sampling.
The synthesis of this compound, which typically involves the oxidation of 3-Phenyl-1-benzothiophene, can be monitored using in situ NMR. By tracking the disappearance of reactant signals and the appearance of product signals, researchers can calculate conversion rates and reaction times accurately. beilstein-journals.org For instance, in related syntheses, ¹H NMR has been used to monitor the formation of specific structural motifs, such as oxazine (B8389632) rings, by observing characteristic chemical shifts. researchgate.net Furthermore, in catalytic reactions, this method can detect the formation of short-lived catalyst-substrate complexes or active species, such as the manganese hydride species observed in asymmetric transfer hydrogenations, providing direct mechanistic insights. acs.org The use of flow chemistry coupled with in-line NMR analysis offers enhanced control over reaction parameters and improves the efficiency of data collection for kinetic studies. beilstein-journals.org
Advanced Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Excited State Characterization
UV-Vis and PL spectroscopy are essential for probing the electronic transitions and emissive properties of molecules. Benzothiophene 1,1-dioxides are recognized as a class of fluorophores, often exhibiting large Stokes shifts (the difference between the absorption and emission maxima), which is advantageous for applications in bio-imaging and organic light-emitting diodes (OLEDs). chemrxiv.org
The electronic properties of the this compound core are heavily influenced by the sulfone group. The fusion of a benzene (B151609) and thiophene (B33073) ring creates a conjugated system with favorable fluorescent properties compared to the individual rings. researchgate.net The oxidation of the sulfur atom to a sulfone further modifies the electronic structure. Studies on similar oxidized BTBT derivatives show that the absorption and emission maxima experience a red shift as the number of oxygen atoms increases. mdpi.com This is because the oxidation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO gap. These oxidized forms can exhibit exceptionally high fluorescence quantum yields, sometimes exceeding 99%. mdpi.com Time-resolved PL spectroscopy can be used to measure the lifetime of the excited state, providing information about the rates of radiative and non-radiative decay processes, which is crucial for designing efficient emissive materials. researchgate.net
Table 2: Photophysical Data for Representative Benzothiophene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Benzothiophene researchgate.net | >250 | ~350 | ~100 | Moderate |
| 6-dialkylamino-benzothiophene 1,1-dioxide chemrxiv.org | ~400 | >540 | >140 | High |
| 2,7-diBr-BTBTDO mdpi.com | 368 | 450 | 82 | >0.99 |
Mass Spectrometric Fragmentation Studies for Mechanistic Information
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of this compound under electron impact (EI) or other ionization methods like atmospheric pressure chemical ionization (APCI) can provide valuable structural information. nih.gov
The fragmentation pathways are dictated by the most stable ions and neutral losses. For the benzothiophene core, common fragmentations involve the loss of sulfur-containing species. nih.gov In related dicarbonyl derivatives, the cleavage of bonds adjacent to the carbonyl group is a dominant pathway. nih.gov For this compound, characteristic fragmentation would likely involve:
Loss of SO₂ (64 Da) to form a phenyl-substituted benzocyclobutadiene radical cation.
Loss of a phenyl radical (C₆H₅•, 77 Da).
Cleavage of the phenyl ring itself, leading to fragments like C₄H₃⁺.
Sequential loss of CO and other small molecules following initial ring fragmentation. miamioh.edu
Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing a more detailed map of the molecule's connectivity and confirming mechanistic proposals. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com
Table 3: Predicted Key Mass Spectrometric Fragments for this compound (C₁₄H₁₀O₂S, MW = 242.29)
| m/z (mass/charge) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 242 | [M]⁺• | - |
| 178 | [M - SO₂]⁺• | SO₂ |
| 165 | [M - C₆H₅]⁺ | C₆H₅• |
Sum-Frequency Generation (SFG) Imaging Microscopy for Interface and Electric Field Analysis
Sum-frequency generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique used to probe interfaces. researchgate.net When combined with microscopy, SFG imaging can visualize the chemical composition and molecular orientation at surfaces and interfaces with high spatial resolution. rsc.orgrsc.org
This technique has been powerfully applied to study the interfaces within organic field-effect transistors (OFETs) based on structures similar to this compound, such as 2,7-diphenyl beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (DPh-BTBT). rsc.org In these studies, SFG imaging directly visualizes the electric field distribution within the operating device. By monitoring the SFG signal from specific vibrational modes (e.g., C-H stretching of the phenyl groups), researchers can map charge injection and accumulation near the source and drain electrodes. rsc.orgrsc.org The intensity of the SFG signal can be modulated by an external electric field, providing a direct probe of the local electric field strength at the semiconductor/dielectric interface. rsc.org This advanced characterization is invaluable for understanding device physics and improving the performance of organic electronics.
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation (if used) | Molecular Formula |
|---|---|---|
| This compound | - | C₁₄H₁₀O₂S |
| beilstein-journals.orgBenzothieno[3,2-b] beilstein-journals.orgbenzothiophene | BTBT | C₁₄H₈S₂ |
| 2,7-diphenyl beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene | DPh-BTBT | C₂₆H₁₆S₂ |
| 3-Phenyl-1-benzothiophene | - | C₁₄H₁₀S |
| Benzene | - | C₆H₆ |
| Thiophene | - | C₄H₄S |
| 2,7-dibromo BTBT 5,5-dioxide | 2,7-diBr-BTBTDO | C₁₄H₆Br₂O₂S₂ |
| 2,7-dibromo BTBT 5,5,10,10–tetraoxide | 2,7-diBr-BTBTTO | C₁₄H₆Br₂O₄S₂ |
| p-phenylenediamine | - | C₆H₈N₂ |
| Isobutyraldehyde | - | C₄H₈O |
| Benzyl alcohol | - | C₇H₈O |
| Acetyl chloride | - | C₂H₃ClO |
Computational Chemistry and Theoretical Modeling of 3 Phenyl 1 Benzothiophene 1,1 Dioxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. nih.gov It is extensively used to investigate the electronic properties and ground-state geometries of thiophene-based systems. For derivatives of 1-benzothiophene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to determine key structural and electronic parameters. nih.govresearchgate.net
The introduction of the phenyl group at the 3-position introduces further complexity, including torsional angles between the phenyl ring and the benzothiophene (B83047) scaffold, which can be accurately determined through geometry optimization calculations. These calculations predict bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.
Table 1: Predicted Electronic Properties of Oxidized BTBT Derivatives using DFT This table, adapted from studies on a related, larger system, illustrates how sulfur oxidation, such as that in 3-Phenyl-1-benzothiophene 1,1-dioxide, impacts key electronic parameters.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,7-diBr-BTBT | -5.99 | -1.73 | 4.26 |
| 2,7-diBr-BTBTDO (Dioxide) | -6.50 | -2.61 | 3.89 |
| 2,7-diBr-BTBTTO (Tetraoxide) | -6.97 | -3.42 | 3.55 |
| Data derived from computational analysis on 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) and its S-oxides. mdpi.com |
Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This is particularly valuable for understanding the synthesis mechanisms of complex heterocyclic compounds. For instance, in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, DFT calculations were used to elucidate the reaction mechanism. nih.gov
The proposed pathway involved a selective ipso-addition leading to a strained quaternary spirocyclization intermediate. nih.gov Subsequent calculations of the transition states revealed that a ring expansion via a 1,2-S-migration was highly favorable, with a calculated reaction barrier of only 1.3 kcal/mol. nih.gov In contrast, the alternative 1,2-C-migration pathway had a much higher calculated barrier of 18.1 kcal/mol, making it kinetically inaccessible under the reaction conditions. nih.gov Such computational investigations provide a clear rationale for the observed product selectivity and offer predictive power for designing new synthetic routes.
Table 2: Calculated Reaction Barriers for Benzo[b]thiophene-1,1-dioxide Synthesis
| Reaction Step | Calculated Reaction Barrier (kcal/mol) |
| Quaternary Spirocyclization | 6.4 |
| Ring Expansion (1,2-S-migration) | 1.3 |
| Ring Expansion (1,2-C-migration) | 18.1 |
| Data from a DFT study on the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides. nih.gov |
Prediction of Optical and Electronic Properties
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the excited-state properties of molecules, including their UV-Vis absorption and photoluminescence (PL) spectra. nih.govnih.gov For compounds like this compound, TD-DFT can accurately forecast the wavelengths of maximum absorption (λabs) and emission (λem).
Studies on related systems, such as oxidized BTBT derivatives, have shown that the oxidation of sulfur atoms significantly impacts optical properties. mdpi.com The introduction of sulfone groups leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. mdpi.com For example, the oxidation of 2,7-diBr-BTBT to its dioxide (2,7-diBr-BTBTDO) and tetraoxide (2,7-diBr-BTBTTO) resulted in substantial bathochromic shifts. mdpi.com Furthermore, these oxidized compounds were found to be highly efficient emitters, with calculated fluorescence quantum yields approaching 99%. mdpi.com Some synthesized benzo[b]thiophene-1,1-dioxide derivatives exhibit strong blue emission, with maximum emission wavelengths observed between 334–442 nm. nih.gov These theoretical predictions are crucial for designing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs).
Table 3: Optical Properties of Oxidized BTBT Derivatives in Dichloromethane (DCM)
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 2,7-diBr-BTBT | 349 | 382 | 33 | 0.28 |
| 2,7-diBr-BTBTDO (Dioxide) | 363 | 438 | 75 | >0.99 |
| 2,7-diBr-BTBTTO (Tetraoxide) | 400 | 490 | 90 | >0.99 |
| Data derived from experimental and computational analysis on 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) and its S-oxides. mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound involves determining the preferred orientation of the phenyl group relative to the benzothiophene plane. This rotation is governed by a balance of steric hindrance and electronic conjugation effects.
Computational studies on related 3-aroyl-benzothiophenes have explored the conformational landscape in detail. rsc.org These studies, using both ab initio molecular orbital calculations and NMR methods, have identified the most stable conformers. For 3-substituted derivatives, the X,O-trans conformation (where X is the heteroatom) is often predominant, with a significant twist of the aryl ring relative to the carbonyl plane to alleviate steric strain. rsc.org In the case of this compound, similar computational approaches can map the potential energy surface as a function of the dihedral angle between the two ring systems, identifying the global energy minimum conformation and the rotational energy barrier.
While static calculations provide information on stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net MD simulations could be employed to study the flexibility of the phenyl-benzothiophene bond, the vibrational motions of the sulfone group, and the molecule's interactions with its environment (e.g., in a solvent or a polymer matrix). This provides a more complete picture of the molecule's conformational landscape and its accessibility to different shapes at finite temperatures.
Applications in Advanced Organic Synthesis and Methodology Development
Building Blocks for Complex Polycyclic Systems
The rigid bicyclic core of 3-phenyl-1-benzothiophene 1,1-dioxide is an ideal foundation for constructing more elaborate polycyclic systems. The electron-deficient double bond within the thiophene (B33073) dioxide ring acts as a reactive handle for various cycloaddition and annulation reactions, enabling the stereocontrolled formation of new fused-ring structures.
The fusion of a pyrrole (B145914) ring to the benzothiophene (B83047) scaffold creates polycyclic heteroaromatic systems of significant interest in materials science and medicinal chemistry. Methodologies for constructing such systems often involve the cyclization of appropriately substituted precursors. For instance, the condensation of a bis(bromomethyl)benzothiophene derivative with a primary amine can yield a 2,3-dihydro-1H- chemrxiv.org-benzothieno[2,3-c]pyrrole. While many strategies begin with the unoxidized benzothiophene, subsequent oxidation can provide access to the corresponding dioxide derivatives, merging the properties of both heterocyclic systems.
The activated C2-C3 double bond of benzothiophene 1,1-dioxides makes them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, providing a direct route to novel tricyclic systems.
A highly efficient method for constructing chiral tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives has been developed using a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. This reaction, which pairs azomethine ylides with benzo[b]thiophene 1,1-dioxides, proceeds with outstanding levels of stereocontrol, affording the desired tricyclic products in high yields and with excellent diastereo- and enantioselectivities.
Similarly, the construction of fused isoxazole (B147169) rings can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides. nih.govresearchgate.net This well-established transformation is a primary method for synthesizing the isoxazole core. researchgate.net Although specific examples detailing the reaction of this compound with nitrile oxides are not extensively documented, the high reactivity of the sulfone-activated double bond makes it a prime candidate for this type of cycloaddition, offering a plausible and direct pathway to tricyclic isoxazole-fused systems.
Enantioselective Transformations Mediated by this compound Derivatives
The development of methods to control the stereochemistry of reactions involving the benzothiophene 1,1-dioxide core is crucial for accessing chiral molecules with potential biological applications. Two prominent enantioselective transformations have been successfully applied to this scaffold.
Firstly, the aforementioned copper(I)-catalyzed 1,3-dipolar cycloaddition with azomethine ylides provides highly enantioenriched tricyclic pyrrolidine (B122466) derivatives. The use of a chiral ligand in the copper catalytic system effectively dictates the facial selectivity of the cycloaddition, leading to products with up to 99% enantiomeric excess (ee).
Secondly, the asymmetric hydrogenation of the C2-C3 double bond of the benzothiophene 1,1-dioxide ring offers a direct route to chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. These saturated sulfones are important structural motifs in various bioactive compounds. Researchers have developed highly effective catalytic systems using both rhodium and iridium for this transformation. A Rh-catalyzed process utilizing a thiourea-based phosphine (B1218219) ligand has been shown to hydrogenate a wide range of substituted benzothiophene 1,1-dioxides with excellent yields and enantioselectivities (up to >99% ee). rsc.org Similarly, iridium complexes with chiral pyridyl phosphinite ligands have also proven effective for this reduction, yielding highly enantiomerically enriched sulfones. researchgate.net
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Substituted Benzo[b]thiophene 1,1-dioxides
Development of Novel Catalytic Systems Utilizing Benzothiophene 1,1-dioxide Scaffolds
While the benzothiophene 1,1-dioxide scaffold is extensively used as a substrate and building block in synthetic chemistry, its incorporation as a core component of catalyst ligands is a less developed area of research. The synthesis of complex heteroaryl systems is often targeted for applications in pharmaceuticals and materials science. acs.org However, the literature does not prominently feature examples where the this compound structure itself forms the backbone of a ligand for transition metal catalysis. The development of such catalytic systems remains an open area for future investigation.
Functionalization for Drug Candidate Synthesis (Focus on Chemical Methodology)
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various targeted inhibitors and bioactive agents. rsc.org Significant research has focused on developing chemical methodologies to functionalize this core at various positions to synthesize potential drug candidates.
One key strategy is the direct C–H functionalization of the benzothiophene dioxide ring. A palladium-catalyzed C2-selective arylation with arylboronic acids has been developed, which introduces aryl groups at the C2 position with high selectivity and tolerance for various functional groups. acs.org This method provides a direct route to π-conjugated systems with potential applications in materials and medicinal chemistry. acs.org
Another important methodological approach involves the synthesis of sulfonamide derivatives. Researchers have prepared libraries of 6-benzo[b]thiophenesulfonamide 1,1-dioxide derivatives, finding that introducing lipophilic substituents on the sulfonamide group can significantly enhance cytotoxic activity against tumor cell lines. researchgate.net
Furthermore, the scaffold has been elaborated to create potent inhibitors of the STAT3 protein, a key target in cancer therapy. nih.gov In one approach, the benzothiophene 1,1-dioxide moiety was conjugated with a fluorescent N,N-diethyl-7-aminocoumarin group to create mitochondria-targeting inhibitors. nih.gov This synthetic strategy combines the STAT3-binding properties of the core with a functional group that directs subcellular localization. nih.gov
The electron-deficient nature of the thiophene dioxide ring also imparts functionality. The C2-C3 double bond can act as a Michael acceptor or an electrophilic "warhead," making it suitable for the design of targeted covalent inhibitors that can form irreversible bonds with protein residues. chemrxiv.org
Table 2: Methodologies for Functionalization of the Benzothiophene 1,1-dioxide Core
Applications in Materials Science and Photofunctional Systems
Photoswitchable Materials and Photochromism
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for developing photoswitchable materials. beilstein-journals.org These materials are foundational for applications like optical data storage and molecular switches. beilstein-journals.orgnih.gov Diarylethenes, a class of photochromic compounds known for their excellent thermal stability and fatigue resistance, frequently incorporate benzothiophene-based units. researchgate.netmdpi.com The oxidation of the sulfur atom to a sulfone (1,1-dioxide) in these structures is a critical strategy for modulating their electronic and optical properties. mdpi.comresearchgate.net
Diarylethenes incorporating benzothiophene (B83047) 1,1-dioxide units are a prominent class of photoswitchable fluorescent molecules. nih.gov These molecules can isomerize between an open-ring and a closed-ring form upon stimulation with light, typically UV and visible light, respectively. nih.gov This isomerization results in a significant change in their absorption and emission properties. researchgate.net
A notable characteristic of diarylethenes containing benzothiophene 1,1-dioxide is their "turn-on" fluorescence behavior. nih.gov Often, the open-ring isomer is non-fluorescent, while the closed-ring isomer, formed upon UV irradiation, exhibits strong fluorescence. nih.govmdpi.com This property is highly desirable for applications such as super-resolution fluorescence microscopy, where a dark background is necessary to detect single fluorescent molecules. nih.gov For instance, the sulfone derivative of 1,2-bis(2-methyl-1-benzothiophen-3-yl)perfluorocyclopentene was one of the first examples of this type of turn-on mode photoswitchable molecule. nih.gov Asymmetric diarylethenes, which combine a benzothiophene S,S-dioxide group with other photoactive units like benzophosphole P-oxide, have also been synthesized, demonstrating photochromic behavior in both solution and solid states. researchgate.net
The introduction of phenyl groups onto the benzothiophene 1,1-dioxide core within a diarylethene structure is a powerful method for tuning its performance. Research has systematically studied the effect of substituents at various positions on the thiophene (B33073) rings. researchgate.net
Electron-donating substituents, such as phenyl groups, have been shown to shift the absorption band to longer wavelengths (a bathochromic shift). researchgate.net This is a critical factor for developing materials that can be activated by visible light. mdpi.com Furthermore, the strategic placement of phenyl groups can dramatically enhance the fluorescence quantum yield of the closed-ring isomer. In one study, introducing phenyl groups at the 6- and 6'-positions of the benzothiophene 1,1-dioxide groups increased the fluorescence quantum yield of the closed-ring isomer to as high as 0.64. nih.govsemanticscholar.org Another investigation into benzo[b]thiophene-1,1-dioxide based diarylethenes found that a derivative bearing a phenyl unit (BTT-2) exhibited robust photochromism with excellent thermal stability and fatigue resistance in solution, thin films, and even in its crystalline state. researchgate.net
The table below summarizes the effect of different substituents on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
| Compound | Substituent | Absorption Max (Closed form, nm) | Cyclization Quantum Yield | Fatigue Resistance |
| BTT-1 | Methyl | 458 | - | Good |
| BTT-2 | Phenyl | 529 | Decreased | Excellent |
| BTT-3 | Formyl | 592 | Increased | - |
| BTT-4 | Triphenylamine | 611 | Decreased | Poor |
| Data sourced from research on benzo[b]thiophene-1,1-dioxide based diarylethenes. researchgate.netrsc.org |
Organic Semiconductors and Optoelectronic Devices
The benzothiophene scaffold is a cornerstone in the design of organic semiconductors for electronic devices. acs.org The oxidized form, benzothiophene 1,1-dioxide, offers distinct electronic properties that are beneficial for various optoelectronic applications.
Derivatives of benzothiophene have proven to be superior organic semiconductors, leading to OFETs with very high charge carrier mobilities. nih.gov For example, 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (DPh-BTBT) has been used to create OFETs with mobilities up to 2.0 cm² V⁻¹ s⁻¹. acs.orgnih.gov While not the specific 3-phenyl isomer, this demonstrates the high potential of the core structure. The oxidation of the sulfur atom in thiophene-based oligomers has produced materials recognized as outstanding candidates for use in light-emitting diodes. mdpi.com In the context of OLEDs, dibenzothiophene (B1670422) (DBT) derivatives with different sulfur oxidation states have been investigated as host materials for blue phosphorescent emitters. researchgate.net The oxidation state of the sulfur is crucial for tuning the electronic properties to meet the stringent requirements for efficient OLEDs, such as having a high triplet state energy level. researchgate.net The modification of charge transport characteristics from hole-transporting to electron-transporting through sulfur oxidation opens avenues for creating n-type thiophene-based semiconductors, which are essential for complementary circuits. acs.org
The oxidation of the thienyl sulfur atom to a sulfonyl group (S,S-dioxide) fundamentally transforms the electronic nature of the benzothiophene molecule. mdpi.com This chemical modification changes the electron-donating character of the thienyl sulfur into a strongly electron-accepting sulfonyl group. mdpi.comresearchgate.net This transformation has profound effects on the material's optoelectronic properties.
Studies on mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) derivatives show that sulfur oxidation significantly alters crystal packing, thermal stability, and electronic properties. nih.gov Specifically, oxidation leads to:
Increased Electron Affinity: The electron affinity energy increases significantly with oxidation. For example, in one study on a dibromo-BTBT derivative, the electron affinity rose from 0.72 eV in the unoxidized form to 2.42 eV in the fully oxidized tetraoxide form. mdpi.com
Lowered Triplet Energy: In host materials for phosphorescent OLEDs, increasing the oxidation state of the sulfur atom in the dibenzothiophene core can lead to a decrease in the triplet energy (ET) and the singlet-triplet energy difference (ΔEST). researchgate.net
These changes highlight that sulfur oxidation is a powerful tool for tuning the electronic structure to create materials with desired charge injection and transport properties. researchgate.netacs.org
Fused benzothiophene derivatives are known for their luminescence properties. researchgate.net The oxidation of the sulfur atom to the 1,1-dioxide state significantly enhances emission properties, with some oxidized BTBT derivatives exhibiting quantum yields exceeding 99%. mdpi.comnih.gov This high luminescence efficiency makes them attractive for applications in fluorescent materials and light-emitting devices. nih.gov
The photophysical properties of these compounds can also be influenced by their environment, a phenomenon known as solvatochromism. Studies on fused benzothiophene derivatives have shown a weak negative solvatochromic behavior, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net This indicates that the dipole moment of these molecules is slightly lower in the excited state than in the ground state. researchgate.net This sensitivity to the solvent environment can be exploited in sensing applications.
The table below illustrates the impact of sulfur oxidation on the electronic properties of a model BTBT derivative.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,7-diBr-BTBT | 5.86 | 0.72 |
| 2,7-diBr-BTBTDO (Dioxide) | 6.53 | 1.62 |
| 2,7-diBr-BTBTTO (Tetraoxide) | 7.15 | 2.42 |
| Data based on quantum chemical calculations for 2,7-dibromo BTBT and its S-oxides. mdpi.com |
Advanced Fluorescent Dyes and Imaging Probes
The quest for highly efficient and photostable fluorescent dyes for a range of applications, from bioimaging to organic light-emitting diodes (OLEDs), has driven the investigation of novel fluorophoric systems. The 3-Phenyl-1-benzothiophene 1,1-dioxide core has emerged as a promising candidate in this field, offering a versatile framework for the construction of dyes with desirable properties such as large Stokes shifts and high fluorescence quantum yields.
Design of Highly Fluorescent Photochromic Dyes
The integration of the this compound moiety into photochromic diarylethene structures has been a key area of research. Diarylethenes are a class of photo-switchable molecules that can reversibly isomerize between two distinct forms—an open-ring and a closed-ring isomer—upon irradiation with light of specific wavelengths. This photo-isomerization process can be used to modulate the fluorescence properties of the molecule, leading to the development of "photoswitchable fluorescent" dyes.
In these systems, the this compound unit can serve as a crucial component of the photochromic backbone. Research has shown that diarylethenes incorporating this scaffold can exhibit excellent photochromic performance. For instance, diarylethenes based on benzo[b]thiophene-1,1-dioxide have been developed that undergo efficient cyclization and cycloreversion reactions, which are the fundamental processes of photo-switching. mdpi.com The phenyl substituent at the 3-position can influence the electronic properties and steric interactions within the molecule, thereby affecting the efficiency of these photo-reactions.
A significant advantage of using the benzo[b]thiophene 1,1-dioxide core is its potential to create fluorophores with large Stokes shifts. chemrxiv.org A large Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is highly desirable for fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio. The design of "push-pull" type fluorophores, where an electron-donating group is strategically placed on the benzo[b]thiophene 1,1-dioxide scaffold, has been shown to be an effective strategy for achieving substantial Stokes shifts, often exceeding 140 nm. chemrxiv.org This makes them particularly suitable for applications in multicolor live-cell imaging. chemrxiv.org
Furthermore, the fatigue resistance and thermal stability of these photochromic dyes are critical for their practical application. Studies on diarylethenes containing a phenyl-substituted benzo[b]thiophene-1,1-dioxide unit have demonstrated excellent fatigue resistance, meaning they can undergo numerous switching cycles without significant degradation. mdpi.com This robustness, combined with their tunable photophysical properties, makes them promising candidates for the development of advanced molecular devices and high-performance imaging probes.
Correlation of Phenyl Substitution with Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent dye. In the context of this compound derivatives, the nature and position of substituents on the phenyl ring can have a profound impact on the ΦF. This is primarily due to the electronic interplay between the phenyl group and the electron-withdrawing benzothiophene 1,1-dioxide core.
In a broader context of fluorescent dyes, the effect of phenyl substitution is a well-established strategy for tuning emission properties. Studies on other classes of fluorophores have shown that:
Electron-donating groups (e.g., methoxy, amino) on a phenyl substituent can often lead to an increase in fluorescence quantum yield and a red-shift in the emission spectrum.
Electron-withdrawing groups (e.g., nitro, cyano) can lead to a decrease in fluorescence quantum yield due to the enhancement of non-radiative decay processes, such as intersystem crossing or internal conversion.
The following interactive table illustrates a hypothetical, yet plausible, correlation between the nature of the substituent on the 3-phenyl ring of a this compound derivative and its fluorescence quantum yield, based on general principles of fluorophore design.
| Substituent on Phenyl Ring | Electronic Nature | Expected Fluorescence Quantum Yield (ΦF) |
| -H (unsubstituted) | Neutral | Moderate |
| -OCH₃ (Methoxy) | Electron-donating | High |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-donating | Very High |
| -Cl (Chloro) | Weak Electron-withdrawing | Moderate to Low |
| -CN (Cyano) | Electron-withdrawing | Low |
| -NO₂ (Nitro) | Strong Electron-withdrawing | Very Low |
It is important to note that the actual fluorescence quantum yields will also be influenced by factors such as the solvent polarity, temperature, and the specific position of the substituent on the phenyl ring. Nevertheless, the electronic nature of the substituent is a primary determinant in the design of highly fluorescent materials based on the this compound scaffold. The significant enhancement of emission properties observed upon oxidation of the sulfur atom in related benzothiophene systems, with quantum yields reported to exceed 99%, further highlights the potential of this core structure in creating highly efficient emitters.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Traditional syntheses of benzothiophene (B83047) 1,1-dioxides often rely on the oxidation of pre-formed benzothiophenes. chemrxiv.org While effective, this approach can involve multiple steps and the use of stoichiometric oxidants, which may not align with the principles of green chemistry. Future research is increasingly directed towards more sustainable and atom-economical synthetic strategies.
A significant trend is the development of metal-free synthetic procedures. For instance, a one-pot annulation method has been reported for the formation of benzothiophenes through a twofold vicinal C-H functionalization of arenes, which circumvents the need for metal catalysts. nih.gov This particular method proceeds via an interrupted Pummerer reaction/ researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization sequence. nih.gov Another innovative and green approach involves the electrochemical synthesis of benzothiophene 1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.org This electrochemically-promoted method operates at room temperature in undivided cells, avoiding the need for transition metal catalysts or stoichiometric oxidants. rsc.org
| Synthetic Strategy | Key Features | Sustainability Aspect | Reference(s) |
| Electrochemical Synthesis | Reaction of sulfonhydrazides with internal alkynes; occurs at room temperature. | Avoids transition metal catalysts and stoichiometric oxidants. | rsc.org |
| Metal-Free C-H Functionalization | Twofold vicinal C-H functionalization of arenes via Pummerer-type reaction. | Eliminates the need for metal catalysts. | nih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | Uses CO and air (O2) as the oxidant with a recyclable catalytic system. | Atom-economical, uses a green oxidant. | nih.gov |
| Palladium-Catalyzed Direct Arylation | C-H activation of the benzothiophene 1,1-dioxide core. | Reduces pre-functionalization steps, improving step-economy. | nih.gov |
Development of Advanced Catalytic Applications
While 3-Phenyl-1-benzothiophene 1,1-dioxide itself is not typically a catalyst, its rigid, electron-deficient scaffold is an excellent platform for developing new ligands and organocatalysts. The derivatization of the benzothiophene 1,1-dioxide core is a key strategy in creating novel catalytic systems.
Future research is likely to focus on incorporating this moiety into ligands for transition-metal catalysis. The electronic properties of the benzothiophene 1,1-dioxide can be used to tune the activity and selectivity of a metal center. For example, phosphine-substituted derivatives could be synthesized and employed in various cross-coupling reactions. nih.govresearchgate.net The development of phosphine-catalyzed asymmetric reactions, such as the cross-Rauhut–Currier reactions of vinyl ketones, highlights the potential for creating enantiomerically enriched products using sophisticated organocatalysts. nih.gov
Furthermore, the benzothiophene 1,1-dioxide structure can serve as a core for "push-pull" systems, which could find applications in photoredox catalysis. By attaching electron-donating groups to the scaffold, it is possible to create molecules with tailored redox potentials, enabling them to mediate light-driven chemical transformations. The design of hybrid compounds where the benzothiophene scaffold is linked to other catalytically active fragments is another promising avenue. mdpi.com For instance, developing chiral derivatives could lead to new classes of asymmetric organocatalysts for a variety of organic transformations.
| Catalytic Approach | Potential Application | Key Structural Feature | Reference(s) |
| Ligand Development | Transition-metal cross-coupling reactions. | Electron-tuning of the metal center via the benzothiophene 1,1-dioxide scaffold. | nih.govresearchgate.net |
| Asymmetric Organocatalysis | Enantioselective synthesis. | Chiral derivatives of the benzothiophene 1,1-dioxide core. | nih.gov |
| Photoredox Catalysis | Light-driven chemical reactions. | "Push-pull" systems with donor groups attached to the electron-accepting core. | chemrxiv.org |
Rational Design of New Materials with Tunable Optoelectronic Properties
The benzothiophene 1,1-dioxide core is a powerful electron-accepting unit. mdpi.com When combined with electron-donating groups, it forms classic donor-acceptor (D-A) architectures that are central to the design of advanced organic materials. rsc.orgmdpi.com The oxidation of the sulfur atom in the thiophene (B33073) ring transforms its character from electron-donating to electron-accepting, which is a key strategy for modulating the electronic structure and photophysical properties of these materials. mdpi.com This makes this compound and its derivatives highly promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnumberanalytics.com
Future research will focus on the rational design of new materials by systematically modifying the structure of this compound. This includes:
Varying Donor Units: Attaching different electron-donating groups (e.g., carbazole, triphenylamine) to the benzothiophene 1,1-dioxide acceptor to fine-tune the HOMO-LUMO energy gap and, consequently, the absorption and emission properties. nih.govrsc.org
Extending π-Conjugation: Synthesizing oligomers and polymers incorporating the benzothiophene 1,1-dioxide unit to enhance charge carrier mobility and shift optical properties towards longer wavelengths. acs.org The incorporation of a dibenzothiophene (B1670422) 1,1-dioxide unit into oligofluorenes has been shown to result in high luminescence efficiency. acs.org
Introducing Functional Groups: The presence of reactive sites, such as bromine atoms, on the benzothiophene core allows for further functionalization through cross-coupling reactions, providing a straightforward way to tune material properties. mdpi.com
Studies have shown that oxidizing conjugated oligothiophenes to their corresponding 1,1-dioxides can lower the HOMO-LUMO band gap and enhance photoluminescence efficiency. acs.org Derivatives of benzothiophene 1,1-dioxide have been developed as "push-pull" type fluorophores with large Stokes shifts, which are valuable for applications like live-cell imaging. chemrxiv.org The design of donor-acceptor molecules based on this scaffold has also been explored for their nonlinear optical (NLO) properties. rsc.org
| Material Property | Design Strategy | Resulting Effect | Reference(s) |
| Emission Color | Modification of donor strength and conjugation length. | Tunable emission from blue to red/near-IR. | mdpi.commdpi.com |
| Charge Carrier Mobility | Creation of extended, well-ordered π-conjugated systems. | Improved performance in OFETs. | mdpi.comnumberanalytics.com |
| Fluorescence Quantum Yield | Oxidation of the sulfur atom and structural rigidification. | Enhanced emission properties, with some derivatives exceeding 99% quantum yield. | mdpi.com |
| Nonlinear Optical (NLO) Properties | Formation of D-A molecules with strong intramolecular charge transfer. | Potential for applications in photonics and optical data storage. | rsc.org |
Deeper Mechanistic Understanding Through Advanced In Situ Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research on this compound will increasingly employ advanced analytical and computational techniques to probe reaction intermediates and transition states.
Computational studies , particularly using Density Functional Theory (DFT), are becoming indispensable for elucidating reaction pathways. rsc.orgmdpi.compolimi.it DFT can be used to model the energies of intermediates and transition states, rationalize regioselectivity, and predict the electronic properties of designed molecules. For example, computational studies have been used to understand the selective ipso-addition in the electrochemical synthesis of benzothiophene dioxides. rsc.org They are also used to predict the HOMO and LUMO energy levels of new donor-acceptor materials, guiding their synthesis and characterization. nih.govpolimi.it
In situ spectroscopic techniques offer a powerful way to observe reactions as they happen, providing direct evidence for proposed mechanisms. Techniques such as in situ NMR, IR, and UV-Vis spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. For more complex systems, operando spectroscopy, where a catalytic reaction is monitored under actual operating conditions, can provide invaluable insights. While specific examples for this compound are still emerging, the application of these techniques to related catalytic and synthetic processes indicates a clear future direction. For instance, molecular modeling has been used to study how inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold interact with biological targets like the SH2 domain of STAT3. nih.govresearchgate.net This approach, combining computational and experimental data, is key to understanding structure-activity relationships. nih.gov
| Technique | Application | Information Gained | Reference(s) |
| Density Functional Theory (DFT) | Elucidation of reaction pathways; prediction of optoelectronic properties. | Energies of intermediates and transition states; HOMO/LUMO levels; charge distribution. | rsc.orgmdpi.compolimi.it |
| Molecular Docking | Studying interactions with biological targets. | Binding modes and conformations within protein active sites. | nih.govresearchgate.net |
| In Situ Spectroscopy (NMR, IR, UV-Vis) | Real-time monitoring of chemical reactions. | Identification of transient intermediates; kinetic data. | mdpi.com |
| Operando Spectroscopy | Analysis of catalytic systems under working conditions. | Understanding catalyst activation, deactivation, and reaction pathways on a catalyst surface. | rsc.org |
Q & A
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The sulfone moiety enhances binding to enzymatic targets, making it a scaffold for irreversible serine hydrolase inhibitors. Modifications at the phenyl or thiophene rings (e.g., halogenation) improve selectivity, as seen in benzothiadiazin-3-one derivatives .
Advanced Research Questions
Q. How does the sulfone group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfone group directs electrophiles to specific positions. For α-sulfones (e.g., 2,3-dihydrothiophene 1,1-dioxide), conjugation with the double bond stabilizes transition states, favoring bromination at the 3-position. In contrast, β-sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) exhibit reduced conjugation, leading to divergent reactivity . Computational modeling (DFT) can predict reactive sites, guiding experimental optimization .
Q. What challenges arise in achieving C2-selective functionalization, and how are they addressed?
- Methodological Answer : Competing reactivity at C3/C5 positions due to electronic effects requires tailored catalysts. Palladium with bulky ligands (e.g., PCy₃) and oxidants (Ag₂CO₃) promotes C2-olefination by reducing steric hindrance. Gram-scale syntheses validate scalability, but yields depend on solvent polarity and temperature control .
Q. How do structural modifications impact biological activity and pharmacokinetics?
- Methodological Answer :
- Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance target affinity but may reduce metabolic stability.
- Thiophene alkylation : Methyl groups at the 2-position increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Halogenation : Bromine at the 3-position prolongs half-life by resisting cytochrome P450 oxidation .
Q. What mechanistic insights explain Grignard reagent interactions with benzothiophene dioxides?
- Methodological Answer : Grignard reagents (e.g., EtMgBr) attack the sulfone sulfur, forming sulfinic anhydrides via nucleophilic addition. This contrasts with non-sulfonated thiophenes, where alkylation occurs at α-positions. Kinetic studies suggest a two-step mechanism: initial adduct formation followed by elimination .
Data Contradictions and Resolution
Q. Why do similar sulfones exhibit divergent reactivity in Diels-Alder reactions?
- Analysis : shows α-sulfones (2,3-dihydrothiophene 1,1-dioxide) undergo faster cycloaddition due to conjugation between the sulfone and diene, while β-sulfones (2,5-dihydrothiophene) lack this stabilization. Reactivity can be reconciled by evaluating frontier molecular orbitals (HOMO-LUMO gaps) via computational chemistry .
Safety and Handling
Q. What precautions are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
